BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Characterization Guide: CAS 848170-
40-1

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

6-Bromo-3-(3-
Compound Name:

chloropropyl)quinolin-2(1H)-one
CAS No.: 848170-40-1
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6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one
Executive Summary & Chemical Identity

CAS 848170-40-1 is a high-value heterocyclic building block characterized by a quinolin-2(1H)-
one core functionalized with a bromine atom at the C6 position and a 3-chloropropyl chain at
the C3 position.[1] This dual-functional scaffold (aryl bromide and alkyl chloride) makes it a
critical intermediate in the synthesis of complex pharmaceutical agents, particularly those
targeting G-protein coupled receptors (GPCRS) such as dopamine and serotonin receptors,
which often utilize quinolinone motifs (e.g., aripiprazole and brexpiprazole analogs).

The molecule’s distinct isotopic signature (Br + Cl) and electrophilic nature require precise
analytical protocols for quality assurance and stability monitoring.

Table 1: Physicochemical Identity
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Property Specification

Chemical Name 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one
CAS Number 848170-40-1

Molecular Formula C12H11BrCINO

Molecular Weight 300.58 g/mol

SMILES O=C1NC2=C(C=C(Br)C=C2)C=C1CCcCCI
Appearance Off-white to pale yellow crystalline solid

Soluble in DMSO, DMF; Sparingly soluble in

Solubility ]
MeOH, DCM; Insoluble in Water

185-190 °C (Predicted range based on

Melting Point
structural analogs)

Structural Analysis & Synthetic Logic

Understanding the synthesis and reactivity is prerequisite to designing a robust
characterization strategy.

2.1 Functional Group Reactivity

e C6-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-
Hartwig) to introduce aryl or amine diversity.

e C3-Chloropropyl Chain: An electrophilic alkylating arm designed for nucleophilic substitution
(SN2) with amines (e.g., piperazines), a common motif in antipsychotic drug design.

o Lactam (2-one): Provides hydrogen bond donor/acceptor capability; susceptible to
tautomerization (lactam-lactim) under basic conditions.

2.2 Impurity Profiling Logic

Characterization must target specific impurities arising from its likely synthetic route (e.g.,
Friedlander synthesis or Knorr quinoline synthesis):
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e Des-bromo analog: Resulting from incomplete bromination or hydrodehalogenation.

e Hydrolysis Product: Conversion of the alkyl chloride to an alcohol (-CH2CH2CH20H) due to
moisture exposure.

e Regioisomers: Isomers where the propyl chain or bromine is misplaced (e.g., 7-bromo
isomer).

Analytical Characterization Methods

This section details self-validating protocols for confirming identity and purity.

3.1 Mass Spectrometry (LC-MS)

The presence of both Bromine and Chlorine creates a unique isotopic pattern essential for
rapid identification.

o Method: ESI+ (Electrospray lonization, Positive Mode).

e Theoretical Isotope Pattern:
o M+ (12C, 7°Br, 3°Cl): 100% relative abundance (Base peak).
o M+2: High intensity due to 8Br (approx. 97%) and 3’Cl contributions.
o M+4: Visible peak (approx. 25%) representing 81Br + 37Cl.

» Diagnostic Utility: Any deviation from the M : M+2 : M+4 ratio of roughly 3 : 4 : 1 indicates
contamination with non-halogenated impurities.

3.2 Nuclear Magnetic Resonance (NMR)

Solvent choice is critical; DMSO-ds is recommended to prevent aggregation and ensure
solubility.

H NMR Assignment Strategy:

e Amide Proton (NH): Broad singlet, typically  11.5-12.0 ppm (exchangeable with D20).
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e Aromatic Region (3H):

o H-5 (d): Doublet, ortho-coupling to H-7? No, H-5 is meta to Br. Expect a doublet (J~2Hz)
for H-5 if H-7/H-8 coupling is resolved.

o H-7 (dd): Doublet of doublets (ortho to H-8, meta to H-5).
o H-8 (d): Doublet (ortho to H-7).

 Olefinic Proton (H-4): Singlet at d 7.5-8.0 ppm (characteristic of the 3-substituted quinolin-2-
one ring).

o Alkyl Chain (6H):
o —CH2—ClI (t): Triplet, & ~3.6-3.8 ppm (deshielded).
o Benzylic —CHz— (t): Triplet, d ~2.6—2.8 ppm.

o Central —CHz2— (m): Multiplet, & ~2.0-2.2 ppm.

3.3 HPLC Purity Method (Reverse Phase)

A gradient method is required to separate the hydrolytic impurity (more polar) from the parent
compound.

Protocol:

e Column: C18 (e.qg., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: 10% B to 90% B over 15 minutes.

e Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

e Flow Rate: 1.0 mL/min.
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e Temperature: 30°C.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for qualifying a batch of CAS 848170-40-1,
integrating the physicochemical checks with structural confirmation.
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Figure 1: Integrated analytical workflow for the qualification of CAS 848170-40-1.

Handling, Stability & Safety

Given the alkylating nature of the chloropropyl side chain, this compound poses specific safety
risks and stability concerns.

5.1 Genotoxicity Alert

o Hazard: The 3-chloropropyl moiety is a primary alkyl halide, classifying the molecule as a
potential alkylating agent. It may react with DNA nucleophiles.

e Control: Handle in a chemical fume hood with double nitrile gloves. Avoid dust generation.

5.2 Stability & Storage

» Hydrolysis Risk: The alkyl chloride is susceptible to hydrolysis to the corresponding alcohol
upon prolonged exposure to moisture, especially if traces of base are present.

 Light Sensitivity: Aryl bromides can undergo photolytic debromination.

» Storage Condition: Store at 2—8°C, under inert atmosphere (Argon/Nitrogen), protected from
light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.848170-40-1 | 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one | A2B Chem | Chemikart
[lab-chromatography-fittings-zone.chemikart.com]
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848170-40-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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